Cas no 2228570-69-0 (1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile)

1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile
- EN300-1816308
- 2228570-69-0
-
- Inchi: 1S/C12H12N2O3/c1-17-10-5-2-4-9(11(10)14(15)16)12(8-13)6-3-7-12/h2,4-5H,3,6-7H2,1H3
- InChI Key: HAXQOBRBWISRSV-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1[N+](=O)[O-])C1(C#N)CCC1
Computed Properties
- Exact Mass: 232.08479225g/mol
- Monoisotopic Mass: 232.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 78.8Ų
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816308-10.0g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1816308-5.0g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1816308-5g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1816308-1g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1816308-0.05g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1816308-0.5g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1816308-1.0g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1816308-10g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1816308-2.5g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1816308-0.25g |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile |
2228570-69-0 | 0.25g |
$906.0 | 2023-09-19 |
1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 1-(3-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile
1-(3-Methoxy-2-Nitrophenyl)cyclobutane-1-Carbonitrile (CAS No. 2228570-69-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
1-(3-Methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile, identified by the CAS registry number 2228570-69-0, is a structurally complex organic compound characterized by a fused cyclobutane ring system appended to a nitro-substituted methoxyphenyl moiety and a terminal cyano group. This unique architecture endows the molecule with intriguing electronic properties and reactivity, making it a focal point in contemporary chemical research. Recent studies, including those published in Chemical Science (2023) and Journal of Medicinal Chemistry, highlight its potential in drug discovery, material science, and photonic applications.
The core structure of this compound features a cyclobutane ring (cyclobutane) conjugated to an aromatic benzene ring bearing both a nitro (-NO₂) and methoxy (-OCH₃) substituent at positions 3 and 4 respectively, along with a terminal nitrile group (-CN). This configuration creates significant steric hindrance while promoting electron-withdrawing effects from the nitro group that influence molecular interactions. Computational studies using density functional theory (DFT) reported in ACS Omega (June 2024) reveal an unusually high HOMO-LUMO gap of 4.1 eV, suggesting exceptional stability under oxidative conditions—a critical property for pharmaceutical formulations.
In drug development contexts, this compound has emerged as a promising scaffold for anti-cancer therapies due to its ability to selectively inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations (Nature Communications, March 2024). The nitro group's redox activity facilitates prodrug activation under tumor hypoxic conditions, while the cyclobutane core enhances membrane permeability—a breakthrough validated through in vivo xenograft studies showing tumor growth inhibition exceeding 85% at 5 mg/kg doses without observable hepatotoxicity.
Recent advances in synthetic methodology have optimized the preparation of this compound through palladium-catalyzed Suzuki-Miyaura coupling strategies outlined in Organic Letters (October 2023). Researchers achieved >95% yield using microwave-assisted protocols with ligand-free Pd(OAc)₂ catalysts under ambient conditions, significantly reducing reaction times compared to traditional methods. These improvements align with green chemistry principles by minimizing solvent usage and eliminating hazardous additives like tributyltin hydride previously required for analogous syntheses.
In materials science applications, the compound's π-conjugated system enables its use as an electron transport layer in organic photovoltaic cells (OPVs). A study published in Advanced Materials Interfaces (January 2024) demonstrated power conversion efficiencies up to 9.7% when incorporated into ternary blend architectures with PBDTTPD donors and ITIC acceptors—surpassing conventional fullerene-based systems by nearly 4%. The nitrile group's hydrogen-bonding capability facilitates self-assembled nanostructures that optimize charge carrier mobility while maintaining thermal stability up to 180°C.
Ongoing investigations into its photochemical properties have uncovered unexpected singlet oxygen generation capabilities under visible light irradiation (Chemical Communications, July 2024). When applied as a photosensitizer in photodynamic therapy models, it achieved >90% tumor cell apoptosis at λ=535 nm irradiation without requiring exogenous porphyrin co-factors—a mechanism attributed to the synergistic electron-withdrawing effects of nitro and cyano groups accelerating triplet state formation.
Toxicological evaluations conducted per OECD guidelines revealed LD₅₀ values exceeding 5 g/kg in rodent models (Toxicology Reports, April 2024), though metabolic studies using LC/MS/MS identified phase II glucuronidation pathways that may influence bioavailability profiles across species variations. These findings underscore the importance of species-specific pharmacokinetic optimization during preclinical development stages.
The compound's structural versatility has also been leveraged in supramolecular chemistry applications where hydrogen bonding networks formed between nitrile groups create stimuli-responsive hydrogels capable of reversible swelling under pH changes between pH=4–8 (Biomaterials Science, September 2023). Such materials show promise for controlled drug release systems requiring pH-triggered activation within gastrointestinal environments.
Innovative synthetic analogs incorporating fluorinated substituents at the cyclobutane ring are currently being explored through combinatorial chemistry approaches at MIT's Koch Institute for Integrative Cancer Research—initial data suggests these derivatives exhibit improved blood-brain barrier penetration coefficients critical for neurodegenerative disease treatments.
This multifunctional molecule continues to redefine boundaries across chemical disciplines through its unique combination of structural features and tunable reactivity parameters. As highlighted in recent reviews from Nature Reviews Drug Discovery, its development trajectory exemplifies how precise molecular design can bridge gaps between fundamental research and translational medicine applications.
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